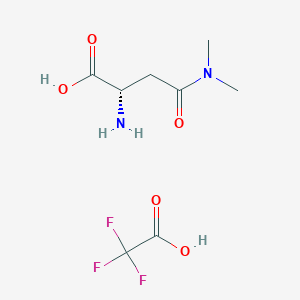
(2S)-2-amino-3-(dimethylcarbamoyl)propanoicacid,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is a complex organic molecule that combines an amino acid derivative with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid typically involves the protection of the amino group followed by the introduction of the dimethylcarbamoyl group. The process may include the following steps:
Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Dimethylcarbamoyl Group: The protected amino acid is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding amino acid derivatives.
Medicine
In medicine, this compound may have potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamoyl group can interact with enzymes. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic Acid: A strong acid used in various chemical reactions.
Dimethylcarbamoyl Chloride: Used in the synthesis of carbamates.
Amino Acids: Building blocks of proteins with similar structural features.
Uniqueness
The combination of an amino acid derivative with trifluoroacetic acid and a dimethylcarbamoyl group makes this compound unique. Its multifaceted structure allows for diverse applications and interactions, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H13F3N2O5 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
(2S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O3.C2HF3O2/c1-8(2)5(9)3-4(7)6(10)11;3-2(4,5)1(6)7/h4H,3,7H2,1-2H3,(H,10,11);(H,6,7)/t4-;/m0./s1 |
InChI Key |
LOZCHNLBYREUQI-WCCKRBBISA-N |
Isomeric SMILES |
CN(C)C(=O)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(C)C(=O)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


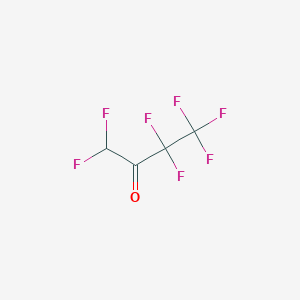
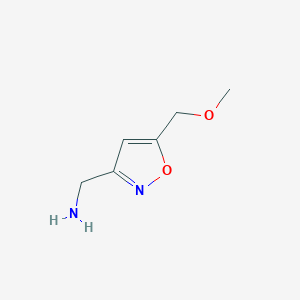
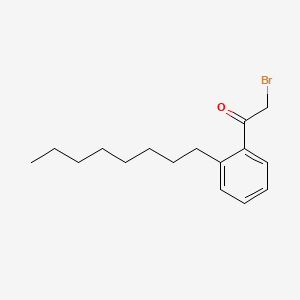
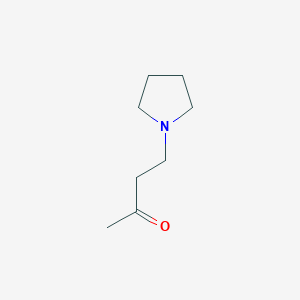
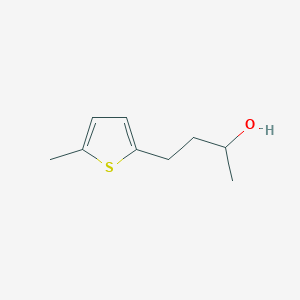
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)

![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
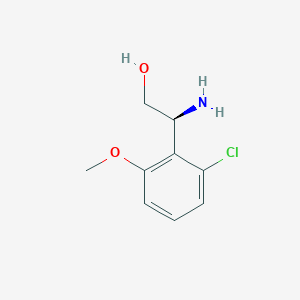

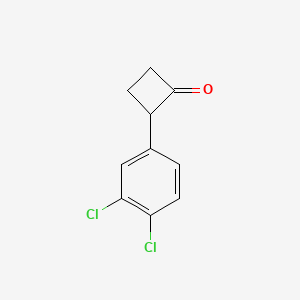
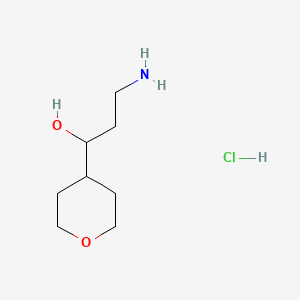

![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)
